1-Methoxy-3-(methoxymethyl)imidazolidin-2-one

Description

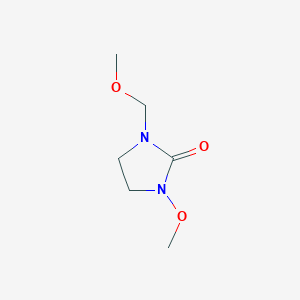

1-Methoxy-3-(methoxymethyl)imidazolidin-2-one is a heterocyclic organic compound belonging to the imidazolidinone family. This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and three carbon atoms, with methoxy and methoxymethyl substituents. Imidazolidinones are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Properties

Molecular Formula |

C6H12N2O3 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1-methoxy-3-(methoxymethyl)imidazolidin-2-one |

InChI |

InChI=1S/C6H12N2O3/c1-10-5-7-3-4-8(11-2)6(7)9/h3-5H2,1-2H3 |

InChI Key |

HUMBESNYBSGRLS-UHFFFAOYSA-N |

Canonical SMILES |

COCN1CCN(C1=O)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methoxy-3-(methoxymethyl)imidazolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an imidazolidinone derivative with methanol in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve continuous flow processes and advanced purification techniques to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

1-Methoxy-3-(methoxymethyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidinone oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidinone derivatives.

Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups using appropriate reagents and conditions. .

Scientific Research Applications

Chemistry

In the field of chemistry, 1-Methoxy-3-(methoxymethyl)imidazolidin-2-one serves as a valuable building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its ability to participate in various reactions makes it an essential intermediate in synthetic pathways.

Table 1: Synthetic Applications

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Mannich Reaction | Synthesis of imidazolidines from aldehydes | 85–96 |

| Nucleophilic Substitution | Formation of derivatives with Grignard reagents | 63–97 |

Biology

The compound is under investigation for its potential biological activities, such as antimicrobial and anticancer properties. Studies have indicated that derivatives of imidazolidinones can exhibit significant inhibitory effects against various pathogens.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several derivatives of imidazolidinones, including this compound. The compounds were tested against bacterial strains, showing promising zones of inhibition comparable to standard antibiotics like ciprofloxacin .

Medicine

Research is ongoing to explore the therapeutic potential of this compound for various diseases. Its mechanism of action may involve enzyme inhibition or receptor binding, which could lead to advancements in treatments for conditions such as obesity, diabetes, and neurodegenerative diseases.

Table 2: Potential Therapeutic Applications

| Disease Category | Potential Application |

|---|---|

| Metabolic Disorders | Treatment for obesity and diabetes |

| Neurodegenerative Diseases | Alzheimer's and Parkinson's disease management |

| Cancer | Antitumor effects through ghrelin modulation |

Industry

In industrial applications, this compound finds use in producing polymers, detergents, and electronic materials due to its chemical stability and reactivity. Its role as a precursor in polymer synthesis highlights its versatility in material science.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-(methoxymethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

1-Methoxy-3-(methoxymethyl)imidazolidin-2-one can be compared with other imidazolidinone derivatives, such as:

1,3-Dimethyl-2-imidazolidinone: Known for its use as a solvent and in the synthesis of pharmaceuticals.

2-Imidazolidone: Used in the production of polymers and as a reagent in organic synthesis.

4-(3-Butoxy-4-methoxybenzyl)imidazolidin-2-one: Studied for its potential biological activities

Each of these compounds has unique properties and applications, making them valuable in different contexts

Biological Activity

1-Methoxy-3-(methoxymethyl)imidazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing on diverse sources and research findings.

Chemical Structure and Properties

This compound features a unique imidazolidine structure that contributes to its biological activity. The presence of methoxy groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines such as A-549 (lung cancer) and HL-60 (leukemia). The proposed mechanism involves the induction of apoptosis and cell cycle arrest, likely through modulation of key signaling pathways associated with cell survival and death .

Enzyme Inhibition

This compound has been reported to inhibit specific enzymes that are crucial for cellular metabolism. For example, it may act as an inhibitor of certain kinases involved in cancer progression, thereby reducing tumor growth rates .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

- Enzyme Binding : The compound may bind to enzyme active sites, altering their function.

- Receptor Interaction : It can modulate receptor activity, influencing downstream signaling pathways.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, affecting membrane integrity and function.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study 1 (2024) | Demonstrated antimicrobial activity against E. coli and S. aureus. | Supports potential use as an antibacterial agent. |

| Study 2 (2024) | Showed inhibition of A-549 cell proliferation by inducing apoptosis. | Suggests efficacy in lung cancer treatment. |

| Study 3 (2024) | Identified enzyme inhibition in metabolic pathways related to cancer growth. | Highlights role in cancer therapy development. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.